Isazofos
Overview
Description
Isazophos is an organophosphorus compound with the chemical formula C₉H₁₇ClN₃O₃PS. It is primarily used as an insecticide and nematicide in agricultural settings. The compound is known for its effectiveness against a variety of soil-dwelling pests, including grubs, rootworms, and nematodes .
Mechanism of Action
Isazofos, also known as Isazophos or ISAZOPHOS, is an obsolete insecticide and nematicide that was once used mainly to control soil insects on turf and some crops .
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of the nervous system. By inhibiting AChE, this compound disrupts the normal functioning of the nervous system .
Mode of Action
This compound functions as an AChE inhibitor . It suppresses the action of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the neurons, causing a disruption in the transmission of nerve impulses .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system by inhibiting ache . This inhibition disrupts the breakdown of acetylcholine, leading to an overstimulation of the neurons.
Pharmacokinetics
It is known that this compound is an exogenous compound
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the neurons, causing a disruption in the transmission of nerve impulses . This can result in a variety of symptoms, including muscle weakness, which can be fatal if respiratory muscles are involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be moderately persistent in the environment and moderately mobile in drainflow . Furthermore, certain bacteria, such as strains of Pseudomonas putida, have been found to be capable of degrading pesticides like this compound .
Biochemical Analysis
Biochemical Properties
Isazophos, like other organophosphorus compounds, can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function . This interaction between Isazophos and acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system .
Cellular Effects
The inhibition of acetylcholinesterase by Isazophos can have profound effects on cellular processes. Overstimulation of the nervous system can lead to a variety of symptoms, including salivation, respiratory distress, and diarrhea . In severe cases, it can lead to death .
Molecular Mechanism
Isazophos exerts its effects at the molecular level by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .
Temporal Effects in Laboratory Settings
In a study involving bovine tissues, Isazophos was found to remain in animal tissues for as long as 94 days after topical exposure . High levels of Isazophos remained on the skin at 39 days post-exposure .
Dosage Effects in Animal Models
The effects of Isazophos can vary with different dosages. In one study, cattle exhibited signs of organophosphate intoxication after being exposed to a pour-on formulation containing Isazophos . Of the 240 animals exposed, 35 died .
Metabolic Pathways
Like other organophosphorus compounds, it is likely metabolized in the liver .
Transport and Distribution
Isazophos can be distributed throughout the body via the bloodstream after absorption. In one study, Isazophos was found in the liver, kidney, muscle, and fat of animals after exposure .
Subcellular Localization
Given its lipophilic nature, it is likely to accumulate in lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isazophos can be synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 5-chloro-1-isopropyl-1H-1,2,4-triazole. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of Isazophos involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Isazophos undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxon derivatives.
Hydrolysis: In the presence of water, Isazophos can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Hydrolyzing Agents: Water or dilute acids for hydrolysis.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products Formed
Oxidation: Oxon derivatives.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Isazophos has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: Used for similar agricultural purposes but with different chemical properties.
Malathion: Known for its use in both agricultural and public health settings.
Uniqueness of Isazophos
Isazophos is unique due to its high efficacy at lower concentrations and its relatively low toxicity to non-target organisms compared to other organophosphorus compounds. It also has a longer residual effect, making it more effective for prolonged pest control .
Properties
IUPAC Name |
(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN3O3PS/c1-5-14-17(18,15-6-2)16-9-11-8(10)13(12-9)7(3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGWAGWAHHFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN3O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034676 | |
Record name | Isazofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or amber liquid; [HSDB] | |
Record name | Isazofos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5663 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
170 °C at 760 mm Hg | |
Record name | ISAZOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with methanol, chloroform, benzene, hexane, In water, 69 mg/l at 20 °C | |
Record name | ISAZOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 @ 20 °C | |
Record name | ISAZOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000087 [mmHg], 8.70X10-5 mm Hg at 25 °C | |
Record name | Isazofos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5663 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISAZOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |
Record name | ISAZOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber liquid, Yellowish liquid, Yellow liquid | |
CAS No. |
42509-80-8 | |
Record name | Isazofos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42509-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isazofos [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042509808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isazofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(5-chloro-1-isopropyl-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISAZOFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF67CG9STQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISAZOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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